molecular formula C21H20N6O2 B11198299 5-amino-N-(3-methylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3-methylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11198299
M. Wt: 388.4 g/mol
InChI Key: IILYXVGFZTWNCB-UHFFFAOYSA-N
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Description

5-AMINO-1-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-N-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a triazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-N-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Coupling Reactions: The oxazole and triazole rings are then coupled together using suitable linkers and reagents, such as coupling agents like EDCI or DCC.

    Final Functionalization: The final compound is obtained by introducing the amino and carboxamide groups through appropriate functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-N-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-AMINO-1-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-N-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-N-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-PHENYL-5-METHYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Similar structure but lacks the oxazole ring.

    5-AMINO-3-CYANO-1-(2,6-DICHLORO-4-TRIFLUOROMETHYLPHENYL)-1H-PYRAZOLE: Contains a pyrazole ring instead of a triazole ring.

    1-PHENYL-3-METHYL-5-PYRAZOLONE: Contains a pyrazolone ring instead of a triazole ring.

Uniqueness

The uniqueness of 5-AMINO-1-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-N-(3-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of oxazole and triazole rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

5-amino-N-(3-methylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C21H20N6O2/c1-13-7-6-10-16(11-13)23-20(28)18-19(22)27(26-25-18)12-17-14(2)29-21(24-17)15-8-4-3-5-9-15/h3-11H,12,22H2,1-2H3,(H,23,28)

InChI Key

IILYXVGFZTWNCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)N

Origin of Product

United States

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